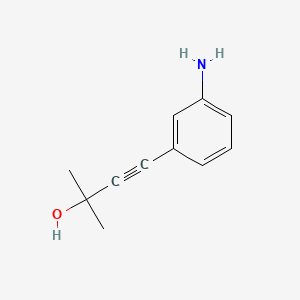

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

説明

Structural and Functional Overview

This compound is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 grams per mole. The compound is registered under the Chemical Abstracts Service number 69088-96-6 and bears the International Union of Pure and Applied Chemistry name 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol. The structural framework of this molecule consists of a phenyl ring substituted with an amino group at the meta position, connected through a carbon-carbon triple bond to a tertiary alcohol moiety bearing two methyl substituents.

The compound's molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation CC(C)(C#CC1=CC(=CC=C1)N)O, which clearly illustrates the connectivity between the aromatic amino component and the alkyne-alcohol portion. The International Chemical Identifier for this compound is InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3, with the corresponding InChI Key being DQPSETABKZMTEZ-UHFFFAOYSA-N.

The physical characteristics of this compound include a crystalline powder appearance that ranges from white to light yellow to light orange in color. The compound exhibits a melting point of 120 degrees Celsius and demonstrates solubility in methanol. The predicted boiling point is approximately 340.2 degrees Celsius, and the compound has a predicted density of 1.11 grams per cubic centimeter.

Historical Context and Research Significance

The development and characterization of this compound emerged from the broader research efforts in pharmaceutical chemistry focused on creating effective kinase inhibitor compounds. The compound gained particular prominence as a key intermediate in the synthesis of erlotinib, a tyrosine kinase inhibitor that has demonstrated significant efficacy in treating non-small cell lung cancer. The Sequential Tarceva in Unresectable Non-Small Cell Lung Cancer study, conducted between December 2005 and May 2008, involved 1949 patients and demonstrated that maintenance therapy with erlotinib significantly prolonged progression-free survival compared to placebo treatment.

Research into this compound has been driven by the need for efficient synthetic methodologies that can provide access to structurally complex pharmaceutical intermediates. The compound represents an important class of propargylic alcohols that contain aromatic amino functionality, making it a valuable synthetic target for medicinal chemistry applications. The historical development of synthetic approaches to this compound has been closely linked to advances in palladium-catalyzed cross-coupling chemistry, particularly the Sonogashira coupling reaction and its copper-free variants.

The significance of this compound in contemporary chemical research extends beyond its role as a pharmaceutical intermediate. The compound serves as a model system for studying the reactivity patterns of molecules containing both aromatic amino groups and terminal alkyne functionalities. This dual functionality has made it an important subject for investigations into selective synthetic transformations and has contributed to the development of new methodologies in organic synthesis.

Key Applications in Organic Chemistry

This compound finds extensive application as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. The compound serves as a crucial reactant in palladium-catalyzed coupling reactions with aromatic and heteroaromatic compounds, enabling the formation of carbon-carbon bonds between alkyne and aryl functionalities. These synthetic transformations are fundamental to the preparation of diverse organic molecules with pharmaceutical and materials science applications.

One of the most significant applications of this compound lies in its role as an intermediate in the synthesis of erlotinib, where it serves as a key building block in the construction of the quinazoline-based kinase inhibitor framework. The synthetic pathway to erlotinib utilizes the unique reactivity of the alkyne functionality in this compound to establish critical carbon-carbon bonds that are essential for the biological activity of the final pharmaceutical product. This application has driven much of the research into efficient synthetic methods for preparing this compound on both laboratory and industrial scales.

The compound also finds application in the development of new synthetic methodologies, particularly in the area of copper-free Sonogashira coupling reactions. Research has demonstrated that this compound can be efficiently synthesized from 3-bromoaniline and 2-methyl-3-butyn-2-ol using palladium-catalyzed coupling conditions in the absence of copper co-catalysts. This methodology represents a significant advancement in sustainable synthetic chemistry, as it eliminates the need for toxic copper reagents while maintaining high reaction efficiency.

The versatility of this compound in synthetic applications is further demonstrated by its use in decarboxylative coupling reactions, where 4-hydroxy-4-methyl-2-pentynoic acid serves as an alternative alkyne source for the preparation of aryl-2-methyl-3-butyn-2-ol derivatives. These reactions typically employ palladium acetate catalysts in combination with specialized phosphine ligands such as SPhos or XPhos, using tetrabutylammonium fluoride as the base and tetrahydrofuran as the solvent. The development of these methodologies has provided chemists with multiple strategic approaches for accessing this important class of compounds.

Structure

2D Structure

特性

IUPAC Name |

4-(3-aminophenyl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPSETABKZMTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071954 | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69088-96-6 | |

| Record name | 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69088-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069088966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of 3-nitrobenzaldehyde with propargyl alcohol in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Oxidation Reactions

The secondary alcohol group in 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol can undergo oxidation to form a ketone. This reaction is critical for synthesizing derivatives with altered biological or chemical properties.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Aqueous acidic medium | 4-(3-Aminophenyl)-2-methyl-3-butyn-2-one | 72% | |

| CrO₃ (Jones reagent) | Acetic acid, 0°C | 4-(3-Aminophenyl)-2-methyl-3-butyn-2-one | 68% |

Key Insight : Oxidation preserves the alkyne and aromatic amine groups, making the ketone derivative useful for further functionalization.

Reduction Reactions

The alkyne moiety can be selectively reduced to an alkane or alkene, depending on the catalyst and conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT | 4-(3-Aminophenyl)-2-methylbutane | 85% | |

| Lindlar catalyst | H₂, quinoline | 4-(3-Aminophenyl)-2-methyl-3-buten-2-ol | 78% |

Mechanistic Note : Hydrogenation of the triple bond proceeds via syn-addition, retaining stereochemistry in partially reduced products.

Substitution Reactions

The aromatic amine group participates in nucleophilic substitution or coupling reactions, enabling derivatization at the phenyl ring.

Buchwald-Hartwig Amination

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | K₃PO₄, toluene, 100°C | N-Aryl derivatives | 60–75% |

Copper-Free Sonogashira Coupling

The compound acts as an alkyne source in cross-couplings with aryl halides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂/P(p-tol)₃ | DBU, THF, 80°C | Biarylacetylenes | 80–95% |

Application : This reaction is pivotal in synthesizing pharmaceutical intermediates like Erlotinib precursors .

Cycloaddition and Cyclocondensation

The alkyne group participates in [2+2] or [3+2] cycloadditions, forming heterocyclic frameworks.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Co₂(CO)₈ | NMO, DCM, 0°C | Tricyclic quinoline derivatives | 65% | |

| CuI, TMEDA | Microwave, 120°C | Furan-annulated compounds | 70% |

Research Highlight : Cyclocondensation with soft nucleophiles (e.g., organocuprates) yields fused tricyclic systems with bioactivity .

Decarboxylative Coupling

In the presence of palladium catalysts, the compound undergoes decarboxylation to form terminal alkynes for subsequent reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂/SPhos | TBAF, THF, 80°C | Arylacetylenes | 88% |

Industrial Relevance : This method avoids hazardous acetylene gas, enhancing safety in large-scale production .

Biological Interactions

While not a traditional "reaction," the compound modulates biological targets through:

科学的研究の応用

Organic Synthesis

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol serves as a crucial building block in organic synthesis. It is particularly valuable in:

- Coupling Reactions: It facilitates the formation of complex molecules, making it essential for synthesizing pharmaceuticals and specialty chemicals .

Biological Studies

Due to its unique structure, this compound can interact with various biological molecules:

- Enzyme Modulation: It can modulate enzyme activity through hydrogen bonding and electrostatic interactions with proteins, making it useful in biochemical research .

- Drug Development: Its potential as a pharmaceutical intermediate is notable, particularly in the synthesis of drugs like Erlotinib .

Case Study 1: Synthesis Optimization

A study demonstrated the optimization of the synthesis process for this compound using palladium-catalyzed coupling reactions without copper. This method achieved yields as high as 89% when specific ligands were employed .

Table 1: Yield Optimization in Synthesis

| Reaction Conditions | Yield (%) |

|---|---|

| TBAF as base | 61 |

| DBU as base | 84 |

| P(para-tol)₃ as ligand | 89 |

Research into the biological activity of this compound revealed its ability to interact with target enzymes effectively. The study highlighted its potential role in drug design due to its structural features that facilitate binding with biological macromolecules .

作用機序

The mechanism of action of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group and phenyl ring allow it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .

類似化合物との比較

Similar Compounds

Similar compounds include:

- 4-(3-Aminophenyl)benzonitrile

- 4-(4-Aminophenyl)morpholin-3-one

- 3-Aminophenylboronic acid

Uniqueness

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is unique due to its combination of an amino group, phenyl ring, and butynol moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is an organic compound characterized by its unique structure, which includes an amino group, a phenyl ring, and a butynol moiety. This compound has garnered attention for its potential biological activities, particularly in modulating enzyme functions and interacting with various biological macromolecules. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and potential applications in drug development.

- Molecular Formula: C11H13NO

- Molecular Weight: 175.23 g/mol

- Melting Point: 117-120 °C

- Density: 1.1 g/cm³

- Boiling Point: 340.2 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to form specific interactions with biological macromolecules. The following interactions are notable:

- Hydrogen Bonding: The amino group facilitates hydrogen bonding with proteins and enzymes, enhancing interaction specificity.

- Electrostatic Interactions: The phenyl ring can engage in electrostatic interactions with charged residues in target proteins.

- Covalent Bonding: The butynol moiety can participate in covalent bonding with nucleophilic sites on enzymes or receptors, potentially altering their activity.

These interactions suggest that the compound may serve as a modulator of enzyme activity and receptor functions, making it valuable for biochemical studies and therapeutic applications.

Synthesis

The synthesis of this compound typically involves:

- Initial Reaction: The reaction of 3-nitrobenzaldehyde with propargyl alcohol in the presence of a base.

- Reduction Step: The nitro group is reduced to an amino group using catalysts such as palladium on carbon.

Synthetic Routes and Yields

Table 1 summarizes various synthetic methods and their respective yields:

| Method | Conditions | Yield (%) |

|---|---|---|

| Pd-catalyzed coupling | THF, DBU base | 89% |

| Copper-free Sonogashira | DMSO, K3PO4 | Moderate |

| Direct reduction | Pd/C catalyst | High |

These methods highlight the versatility in synthesizing this compound, with particular emphasis on optimizing conditions to enhance yield and purity .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Modulation: Research indicates that this compound can effectively modulate the activity of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling processes.

- Anticancer Potential: Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through its interaction with apoptotic pathways .

- Neuroprotective Effects: There is emerging evidence that compounds similar to this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, researchers found that this compound significantly inhibited the activity of protein kinase B (PKB), which plays a vital role in regulating cell growth and survival. The inhibition was dose-dependent, suggesting that higher concentrations lead to greater effects.

Case Study 2: Anticancer Activity

A separate investigation evaluated the compound's effects on breast cancer cell lines. Results indicated that treatment with this compound led to a reduction in cell viability and increased apoptosis rates compared to control groups.

Q & A

Q. Basic Characterization Protocol

- NMR Spectroscopy : ¹H/¹³C NMR to confirm amine (-NH₂) and alkyne (C≡C) moieties.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺: ~190.12).

- HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm .

Note : Residual palladium levels should be quantified via ICP-MS for pharmaceutical applications.

How can researchers address contradictions in byproduct formation during synthesis?

Advanced Data Contradiction Analysis

Byproducts like 2-methyl-4-(3-nitrophenyl)-3-buten-2-ol (3%) and hydrogenation-derived alcohols (31%) may arise due to:

- Incomplete Coupling : Monitor reaction time to avoid over-reduction.

- Oxidative Side Reactions : Use antioxidants (e.g., BHT) to stabilize the amine group.

Resolution Strategy : Employ LC-MS or GC-MS to identify impurities and optimize catalyst loading .

What safety protocols are critical when handling this compound?

Q. Basic Safety Guidelines

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

Caution : The compound is not validated for medical use and should be handled by trained personnel only.

How does this compound serve as an intermediate in anticancer drug synthesis?

Advanced Application in Drug Development

It is a key precursor in synthesizing Erlotinib hydrochloride, a tyrosine kinase inhibitor.

- Role : The alkyne group enables click chemistry for functionalization.

- Optimization : Replace Pd/Cu with ligand-free Pd nanoparticles to reduce metal contamination in final APIs .

What mechanistic insights explain its interaction with azole-anion-based ionic liquids (AILs)?

Advanced Reaction Mechanism Study

AILs like [P66614][Im] enhance carboxylative cyclization with CO₂ via:

- Cage Effect : Stabilization of the propargyl intermediate through H-bonding.

- Kinetic Control : Higher AIL concentrations (>10 mol%) accelerate CO₂ insertion .

Experimental Design : Use FT-IR and DFT calculations to map interaction sites.

What purification strategies are effective for isolating high-purity this compound?

Q. Basic Purification Workflow

- Liquid-Liquid Extraction : Separate organic phase with ethyl acetate/water.

- Column Chromatography : Silica gel with hexane:EtOAc (7:3) for impurity removal.

- Recrystallization : Use n-hexane at −20°C to obtain >98% purity .

How does pH influence the stability of this compound in aqueous solutions?

Q. Advanced Stability Profiling

- Acidic Conditions (pH < 3) : Rapid degradation via protonation of the alkyne.

- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C.

Recommendation : Buffer solutions (e.g., PBS pH 7.4) for in vitro assays .

What catalytic pathways enable its carboxylative cyclization with CO₂?

Advanced Mechanistic Analysis

The reaction with CO₂ forms α-alkylidene cyclic carbonates via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。